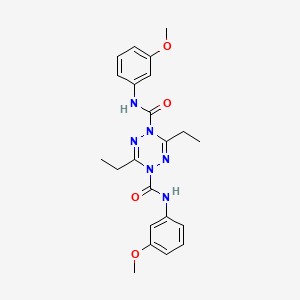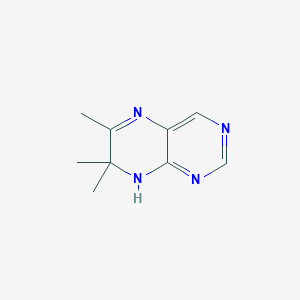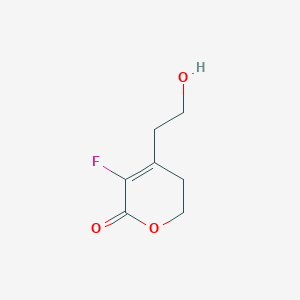
3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of a fluorinated aldehyde with a suitable dihydropyranone precursor under acidic or basic conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often requires the use of specialized equipment and stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyran derivative with a reduced fluorine atom.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution of the fluorine atom may result in the formation of new functionalized derivatives.
科学研究应用
3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include the development of new drugs for the treatment of various diseases, such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and hydroxyethyl group play crucial roles in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Fluoro-4-(2-hydroxyethyl)phenol: This compound shares the fluorine and hydroxyethyl groups but differs in the aromatic ring structure.
4-Hydroxyamphetamine: Similar in having a hydroxy group and an aromatic ring, but differs in the presence of an amine group and its pharmacological properties.
Uniqueness
3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one is unique due to its dihydropyranone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
552308-03-9 |
|---|---|
分子式 |
C7H9FO3 |
分子量 |
160.14 g/mol |
IUPAC 名称 |
5-fluoro-4-(2-hydroxyethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C7H9FO3/c8-6-5(1-3-9)2-4-11-7(6)10/h9H,1-4H2 |
InChI 键 |
OVMLQJQWUGEDBE-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)C(=C1CCO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


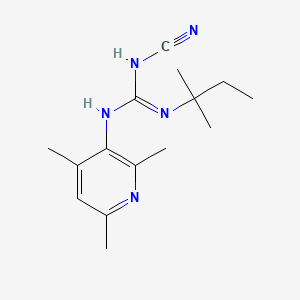
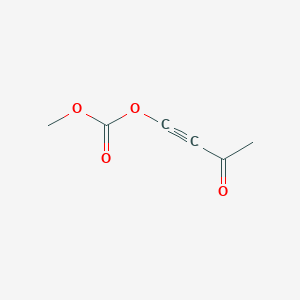
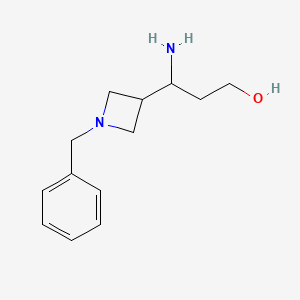
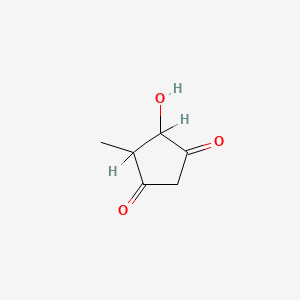
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
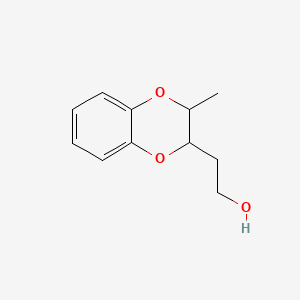

![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)
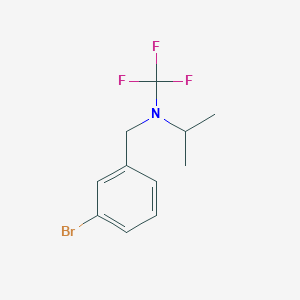
![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
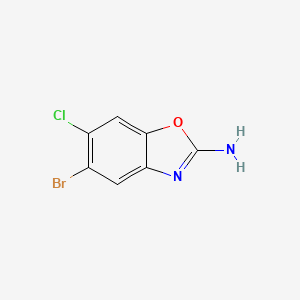
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)
